Product packaging for Sodium butyrate-1-13C(Cat. No.:CAS No. 62601-04-1)

Sodium butyrate-1-13C

Cat. No.: B1603088
CAS No.: 62601-04-1
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-VZHAHHFWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Butyrate-1-13C is a stable, isotopically labeled form of sodium butyrate, a short-chain fatty acid (SCFA) that serves as a crucial microbial metabolite with significant roles in gastrointestinal health, immune regulation, and cellular energy metabolism . This compound, with the labeled carbon-13 atom at the 1-position (carboxyl group), has a chemical formula of CH₃CH₂CH₂*COONa, a molecular weight of 111.08 g/mol, and a high chemical purity of 98% . It is specifically designed for use as a critical tracer in mass spectrometry-based assays and metabolic flux analysis, enabling researchers to precisely track the absorption, distribution, and metabolic fate of butyrate in complex biological systems. The primary research applications of this compound are extensive. It is indispensable for investigating the gut-organ axis, including the gut-brain and gut-kidney axes, by allowing precise quantification of butyrate's transport and metabolism between the gastrointestinal tract and distant organs . In epigenetics research, it facilitates studies on how butyrate, a known histone deacetylase (HDAC) inhibitor, influences gene expression patterns by examining the incorporation of the 13C label into histone molecules . Furthermore, it is vital for delineating the mechanisms behind butyrate's effects on G-protein coupled receptor (GPCR) signaling—including GPR41, GPR43, and GPR109A—and its role as a primary energy source for colonocytes . The mechanistic value of this compound lies in its ability to provide unambiguous data on the molecular pathways through which butyrate exerts its physiological effects. Butyrate functions as an HDAC inhibitor, leading to hyperacetylation of histones and altered gene expression . It also acts as a ligand for specific GPCRs, modulating immune and inflammatory responses . Research using related compounds has shown that butyrate can strengthen the gut barrier function, reduce inflammation by suppressing pro-inflammatory cytokines, and inhibit the transdifferentiation of fibroblasts into myofibroblasts via pathways such as NLRP3/Caspase-1 . The anti-inflammatory and immunomodulatory properties of butyrate make this labeled analog a powerful tool for dissecting its role in metabolic, neurological, and inflammatory diseases in a research setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO2 B1603088 Sodium butyrate-1-13C CAS No. 62601-04-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(113C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-VZHAHHFWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635809
Record name Sodium (1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62601-04-1
Record name Butanoic acid-1-13C-acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62601-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Methodologies for Tracing Sodium Butyrate 1 13c Metabolism

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) Applications

NMR and MRI are powerful, non-invasive techniques that can utilize the magnetic properties of the carbon-13 nucleus to follow the metabolic fate of Sodium butyrate-1-13C. vulcanchem.com

Hyperpolarized (HP) carbon-13 MRI is a revolutionary technique that dramatically increases the signal of 13C-labeled compounds, enabling real-time visualization of metabolic processes in living organisms. mdpi.comportlandpress.com This method has been successfully applied to study the metabolism of various substrates, including [1-13C]butyrate, in the heart. nih.govnih.gov

Studies in perfused hearts and in vivo have shown that hyperpolarized [1-13C]butyrate is rapidly taken up and metabolized, revealing downstream metabolites such as glutamate, β-hydroxybutyrate, citrate (B86180), acetoacetate (B1235776), and acetylcarnitine. nih.gov This provides a detailed picture of short-chain fatty acid oxidation and its interaction with other metabolic pathways. For instance, the presence of butyrate (B1204436) has been shown to decrease pyruvate (B1213749) dehydrogenase (PDH) flux, illustrating the metabolic interplay between fatty acid and carbohydrate metabolism. nih.gov The ability to monitor these dynamic changes non-invasively makes HP 13C-MRI a valuable tool for understanding cardiac energetics in both healthy and diseased states. mdpi.comnih.gov

A study utilizing hyperpolarized [1-13C]pyruvate and [1-13C]butyrate allowed for the simultaneous measurement of carbohydrate versus fatty acid metabolism in vivo. researchgate.net This dual-agent approach provides a more comprehensive understanding of myocardial substrate preference under different physiological conditions, such as fasting. researchgate.net

To gain a more holistic understanding of biological systems, researchers are increasingly combining 13C-tracer studies with other imaging modalities. For example, co-polarization and administration of hyperpolarized [1-13C]pyruvate and 13C-urea can simultaneously assess myocardial metabolism and perfusion. portlandpress.comnih.gov This multimodal approach provides complementary information, linking metabolic function to blood flow. While the primary focus has often been on pyruvate, the principles extend to other 13C-labeled substrates like butyrate, offering the potential for comprehensive cardiovascular assessment. mdpi.com The integration of PET/CT and PET/MRI with hyperpolarized 13C imaging represents a frontier in obtaining detailed anatomical, functional, and metabolic information. core.ac.uk

Mass Spectrometry (MS) in Metabolic Tracing

Mass spectrometry is a highly sensitive and specific technique for identifying and quantifying metabolites. When combined with isotopic labeling, it becomes a powerful tool for metabolic tracing.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), allows for the precise identification and quantification of metabolites derived from labeled sodium butyrate. nih.govbiorxiv.org In studies using 13C4-labeled sodium butyrate in Drosophila heads, LC-HRMS was used to analyze the mass isotopomer distribution in key metabolites. This revealed the rapid incorporation of butyrate into the tricarboxylic acid (TCA) cycle, as evidenced by the labeling of acetyl-CoA and subsequent TCA cycle intermediates. nih.govbiorxiv.org

Similarly, in cell culture experiments, the introduction of 13C-labeled butyrate has been used to trace its contribution to histone acetylation, a crucial epigenetic modification. biorxiv.org By analyzing histone peptides by MS, researchers can determine the extent to which butyrate serves as a carbon source for the acetyl groups on histones. biorxiv.org

Detected Metabolites from Labeled Butyrate in a Perfused Heart Model

Metabolite Chemical Shift (ppm)
Butyrate 184
Glutamate 181.16
β-hydroxybutyrate 180.1
Citrate 178.43
Acetoacetate 174.6
Acetylcarnitine 172.6

This table is based on data from a study on hyperpolarized [1-13C]butyrate metabolism in the perfused heart. nih.gov

To achieve a systems-level understanding of metabolism, data from 13C-tracer studies are often integrated with other "omics" technologies such as proteomics and metabolomics. biorxiv.orgdiva-portal.org For example, a study combined metabolome analysis using 13C4-labeled sodium butyrate with proteome and acetylome analysis to investigate the effects of butyrate on Drosophila heads. biorxiv.org This integrated approach allows researchers to connect changes in metabolic flux with alterations in protein expression and post-translational modifications. biorxiv.org

Isotopic Labeling Strategies in Biological Systems

The design of isotopic labeling experiments is critical for effectively tracing metabolic pathways. The choice of the labeled substrate and the position of the isotopic label determines the specific metabolic questions that can be answered. nih.gov Using this compound, for instance, specifically tracks the carboxyl carbon through its metabolic transformations. vulcanchem.com

Stable isotope labeling can be applied in various biological systems, from cell cultures to whole organisms. biorxiv.orgbuchem.com In mammalian cell culture, 13C-labeled precursors are used to produce labeled proteins for structural studies by NMR. nih.gov In whole-animal studies, such as with Drosophila or mice, labeled compounds like sodium butyrate can be introduced to study metabolism in a physiological context. biorxiv.orgbiorxiv.org

A key strategy involves using different isotopomers of a substrate in parallel experiments to increase the accuracy and precision of metabolic flux analysis. mdpi.com For example, tracing studies have utilized uniformly 13C-labeled fiber (inulin) in mice to demonstrate that the gut microbiota ferments the fiber into products like butyrate, which then contribute carbon to host metabolic processes, including histone acetylation. nih.gov This highlights the intricate metabolic connection between the host and its microbiome. The development of advanced analytical platforms, such as rapid LC-MS methods, facilitates the high-throughput analysis required for these complex isotopic labeling studies. acs.org

In Vitro Cellular Isotope Tracing Methodologies

In vitro isotope tracing using this compound is a fundamental approach to dissect its metabolic functions at the cellular level. This methodology typically involves incubating cultured cells with a medium containing 13C-labeled butyrate. After specific time points, cellular metabolites are extracted and analyzed, most commonly using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS). plos.orgbiorxiv.org This allows for the precise tracking of the 13C label as it is incorporated into various downstream molecules.

Studies on human colon adenocarcinoma cells (Caco-2) have demonstrated that butyrate serves as a significant carbon source for histone acetylation. biorxiv.orgnih.gov When Caco-2 cells are incubated with 13C-labeled butyrate, the isotope label appears on acetylated histones within 30 minutes. nih.gov The level of incorporation can reach nearly 40% and is influenced by the number of acetyl groups on the histone peptide. nih.gov This reveals that butyrate is oxidized to acetyl-CoA, the direct precursor for histone acetyltransferases (HATs). biorxiv.orgnih.gov

Further research using fly head tissue incubated with 13C4-labeled sodium butyrate has shown that butyrate is rapidly metabolized and incorporated into the tricarboxylic acid (TCA) cycle. plos.orgresearchgate.net Analysis via LC-MS detected a specific and gradual accumulation of 13C in acetyl-CoA and subsequent TCA cycle intermediates. plos.orgbiorxiv.org This supports the role of butyrate as a key energy substrate for cells, demonstrating its entry into central carbon metabolism through β-oxidation to acetyl-CoA. plos.orgnih.gov These in vitro models are crucial for elucidating the primary metabolic pathways that butyrate fuels under controlled conditions.

Table 1: In Vitro Tracing of 13C-Labeled Butyrate in Cellular Models

Cell/Tissue ModelIsotope UsedKey FindingsAnalytical MethodReference
Caco-2 Cells (Human Colon Adenocarcinoma)U-13C-Sodium Butyrate13C label appeared on acetylated histones within 30 minutes, with incorporation ranging from <1% to almost 40%. The data shows unequivocally that acetyl groups of histones contain carbon derived from butyrate.LC-MS/MS biorxiv.orgnih.gov
Drosophila melanogaster Heads13C4-Sodium ButyrateButyrate is rapidly incorporated into β-oxidation and TCA cycle metabolites, including acetyl-CoA. A gradual accumulation of 13C was observed in TCA metabolites over 60 minutes.LC-HRMS plos.orgbiorxiv.org
HEK293 Cells (Human Embryonic Kidney)U-13C-Sodium ButyrateUsed in conjunction with Caco-2 cells to establish the methodology for tracing butyrate's contribution to histone acetylation.LC-MS/MS nih.gov

In Vivo and Ex Vivo Isotope Incorporation Studies

To understand the systemic effects and tissue-specific metabolism of butyrate, researchers employ in vivo and ex vivo isotope tracing studies. These experiments involve administering 13C-labeled butyrate to living organisms, such as rodents, and subsequently analyzing various tissues and biofluids. researchgate.netnih.gov

In vivo studies in healthy human subjects, using colon delivery capsules with [1-13C]butyrate, have quantified its systemic availability and metabolism. nih.gov Results showed that only a small fraction (around 2.4%) of colonic-derived butyrate appears in the plasma, indicating that it is predominantly metabolized by colonocytes. nih.govnih.gov A significant portion of the labeled butyrate is oxidized to carbon dioxide, with approximately 18% of the administered 13C-label recovered in breath as 13CO2 within 12 hours. nih.gov These studies also revealed interconversion among short-chain fatty acids by the gut microbiota, with labeled carbon from acetate (B1210297) being incorporated into butyrate. nih.gov

Animal models provide a more invasive platform for detailed tissue analysis. Studies in mice using 13C-butyrate tracing have shown that butyrate is distributed to peripheral tissues beyond the gut, including the brain, brown adipose tissue (BAT), and white adipose tissue (WAT). nih.govresearchgate.net Isotopic labeling was detected in TCA cycle metabolites within these tissues, demonstrating that butyrate crosses the blood-brain barrier and serves as an energy source systemically. researchgate.net

Hyperpolarized 13C magnetic resonance spectroscopy (MRS) is an advanced, non-invasive technique used for real-time metabolic imaging. researchgate.netcore.ac.uk Studies using hyperpolarized [1-13C]butyrate in isolated perfused rat hearts and in vivo rat hearts have successfully monitored its metabolism. nih.gov This method allowed for the observation of the 13C label in downstream metabolites such as acetoacetate and several TCA cycle intermediates, providing dynamic information on fatty acid metabolism in cardiac muscle. nih.govresearchgate.net These ex vivo and in vivo approaches are invaluable for confirming the physiological relevance of metabolic pathways identified in vitro and for understanding the whole-body distribution and function of butyrate.

Table 2: In Vivo and Ex Vivo Metabolic Fate of 13C-Labeled Butyrate

Study ModelIsotope AdministrationKey FindingsAnalytical MethodReference
Healthy HumansColonic delivery of [1-13C]butyrateSystemic availability in plasma was ~2.4%. Approximately 18% of the dose was recovered as 13CO2 in breath over 12 hours.Isotope Ratio Mass Spectrometry nih.gov
Mice13C-butyrate gavageIsotopic labeling of TCA cycle metabolites was detected in the cecum, colon, brain, and brown adipose tissue (BAT), indicating systemic distribution and utilization.Mass Spectrometry researchgate.net
Rats (In Vivo)Injection of hyperpolarized [1-13C]butyrateDemonstrated the feasibility of using hyperpolarized butyrate to routinely monitor multi-step metabolism in the heart in real time.13C Magnetic Resonance Spectroscopy (MRS) nih.govresearchgate.net
Rat Hearts (Ex Vivo Perfused)Perfusion with hyperpolarized [1-13C]butyrateObserved metabolism to ketone bodies (acetoacetate) and TCA cycle intermediates, providing information on short-chain fatty acid metabolism pathways.13C Magnetic Resonance Spectroscopy (MRS) nih.gov
MiceOral gavage of 13C-labeled inulin (B196767) (a fiber fermented to butyrate)Demonstrated that microbiota-produced butyrate supplies carbon for histone acetylation in gut epithelial cells in a physiologically relevant model.Mass Spectrometry biorxiv.orgnih.gov

Investigating Cellular and Organ Specific Metabolic Pathways Via Sodium Butyrate 1 13c

Colonocyte Bioenergetics and Butyrate (B1204436) Oxidation

The colon, and specifically its epithelial cells (colonocytes), represents a primary site of butyrate metabolism. Produced by the microbial fermentation of dietary fibers in the gut, butyrate serves as a critical molecule for maintaining colon health.

Butyrate as a Primary Energy Substrate for Colonic Epithelial Cells

Butyrate is the principal energy source for the cells lining the colon, known as colonocytes. healthpath.comfrontiersin.orgnih.govmdpi.com It is estimated to provide approximately 70-80% of their energy requirements. mdpi.comuchile.cl This reliance on butyrate for fuel is a unique characteristic of colonocytes, as most other cell types in the body primarily utilize glucose. nih.govorffa.com The efficient uptake and metabolism of butyrate are crucial for normal colonocyte function, including the maintenance of the gut barrier. healthpath.commdpi.com In the absence of butyrate, such as in germ-free mice which lack the necessary gut bacteria for its production, colonocytes enter a state of energy deprivation. nih.gov This state can be reversed by the administration of butyrate. nih.gov

The process begins with the transport of butyrate from the intestinal lumen into the colonocytes. nih.govnih.gov Once inside, it undergoes rapid β-oxidation within the mitochondria to generate acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP, the cell's main energy currency. nih.govorffa.comnih.govwjgnet.com This metabolic activity is vital for powering cellular processes, including the absorption of water and electrolytes. mdpi.com

Fate of Butyrate-Derived Carbon in Colonic Intermediary Metabolism (e.g., TCA Cycle, β-oxidation)

The metabolic fate of butyrate within colonocytes is intrinsically linked to two major pathways: β-oxidation and the tricarboxylic acid (TCA) cycle. Once butyrate enters the colonocyte, it is transported into the mitochondria where it undergoes β-oxidation. nih.govnih.govoncotarget.com This process breaks down the butyrate molecule into acetyl-CoA. nih.govwjgnet.com

The generated acetyl-CoA then enters the TCA cycle, a central hub of cellular metabolism. nih.govwjgnet.comoncotarget.commdpi.com Within the TCA cycle, the carbon atoms from the original butyrate molecule are further oxidized, leading to the production of reducing equivalents (NADH and FADH2). These molecules, in turn, fuel the electron transport chain and oxidative phosphorylation, culminating in the synthesis of ATP. nih.gov Studies have shown that in healthy colonocytes, butyrate is efficiently oxidized to CO2 through this process. mdpi.com However, in certain conditions like colorectal cancer, the oxidation of butyrate is diminished. oncotarget.com Butyrate that is not oxidized can be released into the bloodstream or act as an inhibitor of histone deacetylases (HDACs). mdpi.com

Modulation of Colonocyte Proliferation and Differentiation by Butyrate Metabolism

Butyrate plays a complex and seemingly paradoxical role in regulating the proliferation and differentiation of colonocytes. nih.govnih.gov This phenomenon, often termed the "butyrate paradox," describes how butyrate can stimulate the growth of healthy, differentiated colonocytes while inhibiting the proliferation of undifferentiated cancer cells. mdpi.com

In healthy, mature colonocytes, butyrate is rapidly metabolized for energy, which supports their normal function and proliferation. nih.govcambridge.org Conversely, in undifferentiated cells, such as cancer cells and intestinal stem cells located at the base of the intestinal crypts, there is a preference for glucose metabolism over butyrate oxidation. nih.govnih.gov This metabolic difference leads to an accumulation of intracellular butyrate in these undifferentiated cells. nih.gov The buildup of butyrate acts as a histone deacetylase (HDAC) inhibitor, which alters gene expression, leading to a halt in cell cycle progression and the induction of apoptosis (programmed cell death). nih.govcambridge.org This mechanism is believed to contribute to the protective effect of butyrate against colorectal cancer. nih.gov

Furthermore, the rapid consumption of butyrate by the differentiated colonocytes in the upper parts of the colonic crypts creates a concentration gradient, with lower levels of butyrate at the crypt base. nih.gov This gradient is thought to protect the highly proliferative stem cells from the anti-proliferative effects of high butyrate concentrations. mdpi.comnih.gov

Hepatic Metabolism and Systemic Glucose-Lipid Homeostasis

While a significant portion of butyrate is metabolized in the colon, the remainder enters the portal circulation and reaches the liver, where it influences hepatic metabolism and systemic energy balance.

Butyrate-Mediated Regulation of Hepatic Gluconeogenesis and Glycogen (B147801) Metabolism

Research indicates that butyrate has a direct impact on glucose metabolism within the liver. Studies using mouse primary hepatocytes have shown that sodium butyrate can stimulate hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate precursors, in a dose-dependent manner. nih.govresearchgate.net This effect is accompanied by an increased expression of genes involved in gluconeogenesis. nih.gov

In addition to stimulating glucose production, butyrate has also been shown to improve liver glycogen metabolism. researchgate.netacs.orgnih.govacs.org In diabetic mouse models, sodium butyrate administration led to increased glycogen storage in the liver. researchgate.netacs.orgnih.gov This was associated with the upregulation of glucose transporters on the cell membrane. researchgate.netacs.orgnih.gov These findings suggest that butyrate plays a role in preserving blood glucose homeostasis by promoting glycogen metabolism in liver cells. researchgate.netacs.org

Impact on Systemic Glucose Homeostasis and Insulin (B600854) Sensitivity

Beyond its effects on the liver, butyrate has been shown to have a broader impact on systemic glucose homeostasis and insulin sensitivity. Numerous animal studies have demonstrated that butyrate supplementation can prevent and treat diet-induced insulin resistance. nih.govresearchgate.netnih.gov In mice fed a high-fat diet, butyrate treatment was associated with lower fasting glucose and insulin levels, and improved insulin tolerance. nih.gov

The mechanisms underlying these effects are multifaceted. Butyrate is thought to improve insulin sensitivity by promoting energy expenditure and enhancing mitochondrial function. nih.govresearchgate.netnih.gov It has been observed to positively influence metabolic processes in various tissues, contributing to better body weight regulation and glucose homeostasis. frontiersin.org Furthermore, some studies suggest that butyrate can ameliorate insulin resistance by acting as a histone deacetylase inhibitor in muscle and liver cells, thereby modulating gene expression related to insulin signaling. frontiersin.org While many of these findings are from animal models, they highlight the potential for butyrate to play a significant role in managing metabolic health. frontiersin.org

Effects on Lipid Metabolism and Adipose Tissue Dynamics

Sodium butyrate has demonstrated significant effects on lipid metabolism, primarily by modulating gene expression and activating specific signaling pathways in adipose tissue and the liver. tandfonline.commdpi.com Studies in animal models have shown that butyrate administration can lead to a reduction in triglycerides in both adipose tissue and the liver. tandfonline.comtandfonline.com This is associated with a decrease in subcutaneous and total fat content. tandfonline.com

Mechanistically, butyrate is involved in the regulation of lipid metabolism by inhibiting lipid synthesis and promoting lipolysis. tandfonline.comtandfonline.com In adipose tissue, butyrate has been observed to down-regulate the gene expression of key enzymes involved in lipid synthesis, such as fatty acid synthase (FAS) and differentiation-dependent factor 1 (ADD1). tandfonline.comtandfonline.com Conversely, it up-regulates genes associated with lipolysis and fatty acid oxidation, including hormone-sensitive lipase (B570770) (HSL) and carnitine palmitoyltransferase (CPT) 1 and 2. tandfonline.comtandfonline.com The activation of the G protein-coupled receptor 41 (GPR41) appears to be a key initial step, which in turn mediates the ERK-AMPK signaling pathway to exert these metabolic changes. tandfonline.comtandfonline.com

Furthermore, research involving the intravenous infusion of sodium butyrate in pigs has provided detailed insights into the transcriptomic responses of adipose tissue. These studies reveal a discriminative metabolic regulation where butyrate infusion leads to an increase in lipolysis in adipose tissue, while simultaneously decreasing amino acid metabolism pathways. mdpi.com

Table 1: Differentially Expressed Genes (DEGs) in Adipose Tissue Following Intravenous Sodium Butyrate Infusion

This table summarizes the key genes in adipose tissue that are transcriptionally altered by sodium butyrate, impacting carbohydrate and lipid metabolism. Data is based on transcriptomic analysis in porcine models. mdpi.com

Metabolic ProcessGeneEffect of ButyrateFunction
Carbohydrate MetabolismIGF1UpregulatedInsulin-like growth factor 1, involved in glucose metabolism
Carbohydrate MetabolismLEPUpregulatedLeptin, a hormone regulating energy balance
Carbohydrate MetabolismSLC2A4 (GLUT4)UpregulatedInsulin-regulated glucose transporter
Lipid Metabolism (Lipolysis)LPLUpregulatedLipoprotein lipase, hydrolyzes triglycerides
Lipid Metabolism (Lipolysis)ANGPTL4DownregulatedAngiopoietin-like 4, an inhibitor of LPL

In addition to white adipose tissue, butyrate stimulates mitochondrial activity and lipid oxidation in brown adipose tissue (BAT). nih.gov Adipocytes in butyrate-treated mice show increased expression of acyl-CoA medium-chain synthetase 3, the enzyme for the first step of butyrate oxidation, indicating that the tissue itself metabolizes butyrate. nih.gov

Brain Metabolism and Neuroenergetics

Butyrate Incorporation into Central Nervous System Metabolic Pathways

Sodium butyrate can cross the blood-brain barrier and is actively taken up by neuronal cells to be used as an energy substrate. nih.govbiorxiv.orgresearchgate.net Tracing studies using isotopically labeled sodium butyrate-1-13C confirm its direct incorporation into the central nervous system's metabolic cycles. plos.orgbiorxiv.org Once inside the brain, butyrate enters the mitochondria via monocarboxylate transporters and is converted to butyryl-CoA, which is subsequently metabolized to acetyl-CoA. biorxiv.orgmdpi.com

This acetyl-CoA, now containing the 13C label, enters the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. biorxiv.orgplos.org The presence of the 13C label has been detected in various TCA cycle metabolites, demonstrating that butyrate serves as a direct fuel source for the brain. plos.orgbiorxiv.org This metabolic boost may underlie some of the beneficial attributes of butyrate on brain function. plos.org Beyond energy production, the acetyl-CoA derived from butyrate can be used for other metabolic processes, including the synthesis of fatty acids and cholesterol. sochob.cl

Table 2: Metabolic Fate of this compound in the Brain

This table outlines the pathway of butyrate incorporation into central metabolism, as demonstrated by 13C tracing studies. plos.orgbiorxiv.org

StepMetabolite/ProcessDescription
1UptakeSodium butyrate crosses the blood-brain barrier and enters neuronal cells. biorxiv.orgresearchgate.net
2Conversion to Acetyl-CoAButyrate is converted into acetyl-CoA within the mitochondria. biorxiv.orgplos.org
3TCA Cycle Entry13C-labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle. plos.org
4Incorporation into MetabolitesThe 13C label is incorporated into TCA cycle intermediates like citrate (B86180) and acetyl-CoA. plos.orgbiorxiv.org

Influence on Mitochondrial Biogenesis and Oxygen Consumption in Brain Cells

A key mechanism behind these effects is butyrate's role as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov By inhibiting HDACs, butyrate can epigenetically modulate the expression of genes crucial for mitochondrial function. researchgate.net One of the most significant targets is the gene encoding PGC-1α, a master regulator of mitochondrial biogenesis. nih.govbiorxiv.orgmdpi.com Upregulation of PGC-1α by butyrate initiates a cascade that leads to the synthesis of new mitochondria and an increase in the protein levels of essential components of the mitochondrial electron transport chain, such as MTCO1, MTCO2, and COX4. mdpi.com

Research in neuronal progenitor cells has shown that sodium butyrate treatment leads to a notable increase in mitochondrial mass and promotes a more interconnected and elongated mitochondrial network. researchgate.net These structural changes are accompanied by enhanced mitochondrial bioenergetic parameters, indicating an improvement in their functional capacity. researchgate.netnih.gov This mitochondrial reprogramming can improve the efficiency of neural progenitor cells to differentiate into neurons. researchgate.net

Table 3: Effects of Sodium Butyrate on Mitochondrial Parameters in Neuronal Cells

This table summarizes quantitative findings from studies on neuronal cell lines, showing the impact of sodium butyrate on mitochondrial biogenesis and function. researchgate.netmdpi.com

ParameterEffect of ButyrateMechanism/Significance
Oxygen Consumption Rate (OCR)IncreasedIndicates enhanced mitochondrial respiration and energy production. plos.orgbiorxiv.org
PGC-1α Gene ExpressionUpregulatedActivates the master regulator of mitochondrial biogenesis. nih.govmdpi.com
Mitochondrial MassIncreasedDemonstrates the formation of new mitochondria (biogenesis). researchgate.net
Mitochondrial NetworkEnhancedAssociated with improved mitochondrial function and health. researchgate.net
Electron Transport Chain Proteins (e.g., MTCO1, COX4)IncreasedBoosts the capacity for oxidative phosphorylation. mdpi.com

Elucidating Biological Functions and Pathophysiological Roles with Sodium Butyrate 1 13c

Host-Microbiome Interplay and Metabolic Cross-Talk

The dynamic relationship between the host and its resident gut microbiota is central to intestinal health. This interplay is largely mediated by microbial metabolites, with butyrate (B1204436) being a key signaling molecule. Tracer studies using 13C-labeled butyrate have been instrumental in quantifying the metabolic cross-talk between microbial production and host utilization.

Butyrate as a Microbiota-Derived Signaling Molecule

Butyrate, produced through the fermentation of dietary fibers by specific gut bacteria, is not merely a waste product but a vital signaling molecule that mediates communication between the microbiome and the host. cambridge.org Isotope tracer studies have been pivotal in quantifying the kinetics of this signaling. For instance, studies involving intra-cecal perfusion of [1-13C]butyrate in animal models have allowed for the precise measurement of butyrate production flux by the microbiota and its subsequent absorption and utilization by the host's colonocytes. researchgate.net

Research has demonstrated that the vast majority of butyrate produced in the colon is rapidly absorbed and used locally by the intestinal epithelium as its primary energy source. researchgate.netresearchgate.net Tracer studies using 13C-labeled butyrate have quantified this, showing that systemic availability of butyrate administered to the colon is very low, estimated at around 2%, because it is so efficiently consumed by colonocytes. biorxiv.org This highlights its primary role as a local signaling and energy-providing molecule within the gut environment.

Impact on Intestinal Microbial Community Composition and Function

While unlabeled sodium butyrate is known to influence the composition of the gut microbiota, Sodium butyrate-1-13C is primarily used as a tracer to understand the functional output of the existing microbial community rather than to alter it. By administering 13C-labeled dietary fibers like inulin (B196767), which are fermented into butyrate, researchers can track the flow of carbon from the diet, through specific microbial metabolic pathways, and into the host. researchgate.netnih.gov

These studies reveal the functional capacity of the microbiome to produce butyrate and demonstrate the metabolic fate of this key SCFA. For example, the conversion of other microbially produced SCFAs into butyrate can be traced. One study found that the interconversion of 13C-labeled acetate (B1210297) into butyrate by the colonic microbiota was a prevalent metabolic pathway. biorxiv.org This demonstrates the complex metabolic network within the microbial community and its collective function in producing butyrate for the host.

Intestinal Barrier Integrity and Epithelial Homeostasis

A healthy intestinal barrier is crucial for preventing the translocation of harmful luminal contents into the bloodstream. researchgate.net Butyrate is a key promoter of barrier integrity. Studies using 13C-butyrate have helped link the metabolism of butyrate by epithelial cells directly to the maintenance of this critical barrier.

Regulation of Tight Junction Proteins and Mucus Production

Unlabeled butyrate is known to enhance the intestinal barrier by up-regulating the expression of tight junction proteins, such as claudins and occludin, and stimulating the production of mucin, a key component of the protective mucus layer. researchgate.netwindows.netresearchgate.net The use of 13C-butyrate tracers provides a metabolic basis for these effects. Research in the context of graft-versus-host disease (GVHD), a condition characterized by severe intestinal barrier damage, utilized 13C-butyrate to investigate its uptake by intestinal epithelial cells (IECs). chromservis.eu The study found that while the amount of 13C-butyrate in the intestinal lumen was similar between healthy and diseased subjects, its presence within the IECs of GVHD recipients was significantly reduced, indicating impaired uptake. chromservis.eu Restoring butyrate levels was shown to improve junctional integrity, directly linking the uptake and metabolism of this SCFA to the structural components of the intestinal barrier. chromservis.eu

Interactive Table: Systemic Availability of Colon-Administered SCFAs This table is based on data from a study that used 13C-labeled SCFAs to determine their absorption from the human colon into the bloodstream.

SCFA (13C-labeled)Systemic Availability (%)Primary Metabolic Fate
Acetate36%Substrate for cholesterol and fatty acid synthesis
Propionate9%Substrate for gluconeogenesis
Butyrate 2% Oxidized by colonocytes for energy

Data sourced from stable isotope studies in healthy human subjects. biorxiv.org

Epigenetic Modulation of Gene Expression

One of the most significant roles of butyrate is its function as a histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate promotes the acetylation of histones, which alters chromatin structure and modulates the expression of numerous genes involved in cell proliferation, inflammation, and barrier function. researchgate.net Groundbreaking studies using 13C-labeled substrates have definitively shown that microbiota-derived butyrate is not just an inhibitor but also a direct carbon source for this epigenetic modification.

In a landmark study, researchers fed mice 13C-labeled fermentable fiber (inulin). nih.gov They traced the labeled carbon from the inulin as it was fermented by the gut microbiota into 13C-butyrate. Subsequently, they detected the 13C label within the acetyl groups of acetylated histone proteins in the host's intestinal epithelial cells. nih.govnih.gov This provided the first direct in vivo evidence of a metabolic bridge linking the gut microbiota's activity to the epigenetic regulation of the host genome. nih.gov The study demonstrated that the microbiota literally supplies the carbon building blocks that are attached to host histones, directly influencing gene expression. researchgate.netnih.gov

Interactive Table: Isotope Incorporation from U-13C-Butyrate into Histone H4 Acetyl Groups This table shows the results of an in vitro experiment where Caco-2 intestinal cells were incubated with universally labeled 13C-butyrate (U-13C-butyrate). The data reflect the percentage of histone H4 tail peptides that have incorporated one or more labeled acetyl groups derived from the tracer.

Time (hours)% H4 Peptides with ≥1 Labeled Acetyl Group
00%
15%
210%
420%
835%
2460%

Data adapted from in vitro mass spectrometry analysis. nih.gov

These tracer studies have fundamentally advanced our understanding, proving that the connection between microbial metabolites and host epigenetics is not just a signaling event but a direct metabolic integration.

Histone Deacetylase (HDAC) Inhibition and Chromatin Remodeling

Sodium butyrate is a well-established inhibitor of class I and II histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of histone proteins, a key mechanism in chromatin remodeling and the regulation of gene expression. By preventing the removal of acetyl groups from lysine (B10760008) residues on histone tails, butyrate neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby influencing the expression of a wide array of genes.

Studies utilizing mass spectrometry have demonstrated that treatment with sodium butyrate leads to a significant increase in the di-, tri-, and tetra-acetylated forms of histone H4. researchgate.net This hyperacetylation of histones is a hallmark of HDAC inhibition and is directly linked to the modulation of gene transcription. The use of ¹³C-labeled butyrate has been instrumental in tracing the metabolic pathways that connect gut microbial metabolism to host histone acetylation. Research has shown that carbon from butyrate can be incorporated into acetyl-CoA, the substrate for histone acetyltransferases (HATs), providing a direct link between microbial fermentation products and the host's epigenetic machinery. nih.gov

Acetylation of Non-Histone Proteins and Associated Cellular Pathways

The inhibitory effect of sodium butyrate on HDACs extends beyond histones to a multitude of non-histone proteins. This broader activity, which has led to HDACs being more accurately termed lysine deacetylases (KDACs), means that butyrate can influence a vast range of cellular pathways through the acetylation of key regulatory proteins. osavi.com

Recent acetylome analyses have begun to uncover the extensive landscape of non-histone protein acetylation. High-resolution mass spectrometry has identified thousands of lysine acetylation sites on a diverse array of proteins, many of which are involved in critical cellular processes. plymouth.ac.ukresearchgate.net For instance, transcription factors such as p53 and NF-κB are known targets of acetylation, and their activity can be modulated by HDAC inhibitors like butyrate. nih.govresearchgate.net The acetylation of these proteins can affect their stability, localization, and ability to interact with other proteins and DNA, thereby influencing pathways related to apoptosis, inflammation, and cell cycle control.

While direct tracing of the ¹³C label from this compound to specific non-histone proteins is a complex area of ongoing research, the metabolic fate of butyrate to acetyl-CoA strongly suggests its contribution to the broader cellular acetylome.

Immune System Modulation and Inflammatory Responses

Sodium butyrate exerts profound effects on the immune system, largely through its anti-inflammatory properties. These effects are mediated by its influence on cytokine production and the function of various immune cells.

Systemic Anti-inflammatory Actions via Cytokine Regulation

A significant body of research demonstrates that sodium butyrate can modulate the balance of pro- and anti-inflammatory cytokines. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). nih.govfrontiersin.orgnih.govnih.gov Conversely, it can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govfrontiersin.org This regulation of cytokine expression is a key mechanism behind butyrate's ability to ameliorate inflammatory conditions.

The following table summarizes the effect of sodium butyrate on the production of various cytokines in different experimental models.

CytokineCell/Tissue TypeStimulusEffect of Sodium Butyrate
TNF-α Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Decreased
IL-6 IL-10 deficient mice-Decreased
IFN-γ Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Decreased
IL-10 Spleen cells of CIA mice-Increased

Modulation of Innate and Adaptive Immune Cell Functions

Sodium butyrate influences the function of both innate and adaptive immune cells. A key aspect of its immunomodulatory role is its ability to promote the differentiation of macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. nih.govfrontiersin.org M2 macrophages are involved in tissue repair and the resolution of inflammation. Butyrate has been shown to increase the expression of M2 markers like CD206 and Arginase-1, while decreasing the expression of M1 markers such as iNOS. frontiersin.org

The table below provides an overview of the effects of sodium butyrate on macrophage polarization markers.

Macrophage MarkerPhenotypeEffect of Sodium Butyrate
CD80 M1Decreased
CD206 M2Increased
iNOS M1Decreased
Arginase-1 M2Increased
IL-10 M2Increased

Furthermore, sodium butyrate can impact dendritic cells (DCs), which are crucial for initiating adaptive immune responses. It has been shown to inhibit the maturation of DCs, leading to a reduced ability to stimulate T cells. nih.gov This can contribute to a state of immune tolerance. Butyrate also influences T cell differentiation, promoting the generation of regulatory T cells (Tregs), which play a vital role in suppressing excessive immune responses. researchgate.net

Neurobiological Functions and the Gut-Brain Axis

The influence of sodium butyrate extends to the central nervous system, where it exerts neuroprotective effects. This is intricately linked to the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the brain.

Neuroprotective Mechanisms in Neurological Disorders

Sodium butyrate has demonstrated neuroprotective properties in various models of neurological disorders. One of the primary mechanisms is the suppression of neuroinflammation. It can modulate the activity of microglia, the resident immune cells of the brain, and inhibit the production of pro-inflammatory mediators. nih.govmdpi.com Butyrate has been shown to reduce the activation of the TLR4/MyD88/NF-κB signaling pathway, a key pathway in the inflammatory response. nih.gov

Moreover, sodium butyrate can protect neurons from oxidative stress and apoptosis. frontiersin.orguniroma1.it Studies have shown that it can enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species. uniroma1.it It also modulates the expression of apoptosis-related proteins, such as decreasing the levels of caspase-3 and Bax, while increasing the level of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

The following table summarizes some of the key neuroprotective effects of sodium butyrate observed in experimental models.

Neurological Condition ModelKey Neuroprotective Effects of Sodium Butyrate
Cerebral Ischemia/Reperfusion Injury Ameliorated neurological deficits, reduced oxidative stress, inhibited apoptosis. researchgate.netnih.gov
Parkinson's Disease (MPTP-induced) Improved motor function, increased striatal neurotransmitter levels, reduced dopaminergic neuron death. nih.gov
Acute Carbon Monoxide Poisoning Improved spatial memory, inhibited apoptosis in the hippocampus. researchgate.net

The use of ¹³C-labeled butyrate in metabolic studies has helped to elucidate how this gut-derived metabolite can cross the blood-brain barrier and be utilized by brain cells, further strengthening the understanding of the gut-brain axis in neurological health and disease. researchgate.net

Blood-Brain Barrier Integrity and Neuroinflammation

This compound, a labeled form of the short-chain fatty acid sodium butyrate, serves as a crucial tool in research investigating the integrity of the blood-brain barrier (BBB) and the processes of neuroinflammation. Studies have shown that butyrate plays a significant role in maintaining the structural and functional integrity of the BBB. It has been observed to enhance the expression of tight junction proteins, such as claudin-5 and occludin, which are essential for regulating the passage of substances between the blood and the brain. nih.gov Research in mouse models of traumatic brain injury and stroke has demonstrated that supplementation with sodium butyrate can reduce BBB permeability, ameliorate brain edema, and improve neurological deficits. researchgate.net

Furthermore, sodium butyrate exhibits potent anti-inflammatory properties within the central nervous system. It can modulate the activity of microglia, the resident immune cells of the brain, and astrocytes. researchgate.net In conditions of neuroinflammation, microglia can become activated and release pro-inflammatory cytokines. Sodium butyrate has been shown to suppress this activation and reduce the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.netnih.gov This anti-inflammatory effect is partly achieved by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. researchgate.netnih.gov By mitigating neuroinflammation, sodium butyrate contributes to neuroprotection and may alleviate the progression of various neurological disorders. nih.govresearchgate.net

Research in Cancer Biology and Therapeutics

The application of this compound extends into the field of cancer biology, where it is utilized to trace the metabolic fate of butyrate and elucidate its anticancer mechanisms. Sodium butyrate is a well-documented histone deacetylase (HDAC) inhibitor, which allows it to alter gene expression in cancer cells, leading to various anticancer effects. dovepress.comoup.com

Anti-proliferative and Pro-apoptotic Effects on Malignant Cells

Sodium butyrate has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner. fums.ac.irnih.gov This anti-proliferative effect is often associated with the induction of cell cycle arrest, preventing cancer cells from dividing and multiplying. waocp.org For instance, in colorectal cancer cells, sodium butyrate can increase the expression of cell cycle inhibitors. waocp.org

In addition to halting proliferation, sodium butyrate is a potent inducer of apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov This pro-apoptotic effect is mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. waocp.orgmdpi.com Studies have also indicated that sodium butyrate can induce apoptosis by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential in cancer cells. nih.gov A significant finding is that sodium butyrate appears to selectively target cancer cells for apoptosis while having a minimal effect on normal, healthy cells. dovepress.comnih.gov

Table 1: Effects of Sodium Butyrate on Various Cancer Cell Lines
Cancer TypeCell Line(s)Observed Effects
Colorectal CancerCaco-2, HT29, SW480, HCT-116Inhibition of proliferation, induction of apoptosis, cell cycle arrest. dovepress.comoup.comfums.ac.irnih.govresearchgate.net
Breast CancerMCF-7, MDA-MB-468Inhibition of cell growth, induction of apoptosis, increased ROS formation. nih.gov
GliomaU251, GL261Inhibition of cell viability, promotion of apoptosis. frontiersin.orgresearchgate.net
Pancreatic CancerAsPC-1Upregulation of tumor suppressor genes, induction of apoptosis. waocp.org

Modulation of the Tumor Immune Microenvironment

Emerging research indicates that sodium butyrate can influence the tumor immune microenvironment, which plays a critical role in cancer progression and the efficacy of immunotherapies. As a key metabolite, sodium butyrate can enhance anti-tumor immunity. frontiersin.org It has been shown to modulate the function of various immune cells, including T cells. nih.gov For example, sodium butyrate can promote the activity of cytotoxic CD8+ T cells, which are crucial for killing cancer cells. researchgate.netnih.gov

Furthermore, in preclinical models, sodium butyrate has been found to enhance the effectiveness of immune checkpoint inhibitors, such as anti-PD-1 therapy. frontiersin.orgnih.gov By modulating the tumor microenvironment to be more favorable for an anti-tumor immune response, sodium butyrate holds promise as an adjunct to cancer immunotherapy. researchgate.net

Challenges, Innovations, and Future Directions in Sodium Butyrate 1 13c Research

Limitations of Current Isotopic Tracing Models in Complex Biological Systems

Isotopic tracing with Sodium butyrate-1-¹³C, while powerful, is not without its limitations, particularly when applied to the intricate and dynamic environments of whole organisms.

The inherent complexity of biological systems presents another hurdle. Organisms are not single, homogenous compartments. Instead, they consist of numerous interconnected tissues and cell types, each with distinct metabolic profiles. Tracing the ¹³C label from butyrate (B1204436) through these compartments is complicated by metabolic cross-talk. For instance, butyrate absorbed in the gut can be distributed to peripheral tissues like the brain, adipose tissue, and intestines, where it enters various metabolic pathways. researchgate.net Accurately quantifying the flux through these branching pathways in different locations simultaneously is a formidable task for current models.

Furthermore, the accuracy of isotopic models is highly dependent on the assumptions made, including the trophic enrichment factor (TEF), which accounts for the isotopic fractionation that occurs during metabolic processes. researchgate.net The TEF can be influenced by a multitude of factors, including the species, age, health status of the individual, and even the isotopic value of the dietary source, introducing potential inaccuracies into the model's estimations. researchgate.net The context-dependent effects of sodium butyrate itself, which can vary based on concentration and cell type, further complicate the interpretation of tracing data. koreascience.kr

LimitationDescriptionImpact on Research
Tracer Administration Method Bolus-only administration can lead to low ¹³C enrichment and non-steady-state conditions. nih.govReduces the richness of data, particularly for pathways with slow turnover, complicating computational modeling. nih.gov
Achieving Isotopic Steady State It can take an extended time to reach a steady state, especially for macromolecules, which may not be practical in clinical settings. nih.govLimits the ability to accurately quantify flux in certain metabolic pathways.
Biological Complexity Multi-compartmental systems with significant metabolic cross-talk between different organs and cell types.Makes it difficult to trace the fate of the ¹³C label and quantify pathway-specific fluxes accurately.
Model Assumptions The accuracy of models depends on factors like the Trophic Enrichment Factor (TEF), which can vary significantly. researchgate.netCan lead to considerable deviations in the estimation of metabolic contributions from the tracer. researchgate.net
Context-Dependent Effects The metabolic effects of butyrate can differ based on concentration and the specific cell or tissue type being studied. koreascience.krComplicates the interpretation of tracer data and the formulation of a universally applicable metabolic model.

Emerging Technologies for Enhanced Metabolic Resolution and Sensitivity

To overcome the limitations of current methods, researchers are turning to emerging technologies that offer unprecedented resolution and sensitivity in metabolic analysis.

One of the most promising advancements is hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP ¹³C MRI) . This technique utilizes dissolution dynamic nuclear polarization (DNP) to increase the NMR signal of ¹³C-labeled substrates by more than 10,000-fold. nih.gov This massive signal enhancement allows for the real-time, non-invasive imaging of the biodistribution and metabolic conversion of tracers like ¹³C-pyruvate in vivo. nih.gov Applying this technology to Sodium butyrate-1-¹³C could enable high-resolution, 3D visualization of its uptake and metabolism in specific tissues and even within different compartments of an organ, providing a dynamic view of its metabolic fate. nih.gov Furthermore, this method can be combined with other hyperpolarized probes, such as ¹³C-urea, to simultaneously assess metabolism and perfusion. nih.gov

The integration of multi-omics approaches is also proving to be a powerful strategy. Combining stable isotope tracing with metabolomics, transcriptomics, and proteomics allows for a more holistic understanding of how Sodium butyrate-1-¹³C influences cellular networks. For example, studies have used isotope tracing with ¹³C-methionine alongside RNA-seq and CpG methyl-seq to connect butyrate-induced metabolic rewiring with epigenetic reprogramming in cancer cells. nih.gov This integrated approach can reveal how metabolites directly influence gene expression and cellular function.

Advancements in CRISPR-based genetic tools are revolutionizing the study of host-microbe interactions, which are central to butyrate research. asm.org These tools allow for precise gene editing in both host and microbial cells, enabling researchers to dissect the genetic underpinnings of butyrate metabolism and its effects. asm.org By creating specific genetic knockouts, researchers can clarify the roles of specific enzymes and transporters in butyrate pathways. CRISPR technology can also be used to develop highly specific biosensors to detect metabolites in real-time within cellular systems. asm.org

Translational Potential of Sodium Butyrate-1-¹³C Research in Disease Mechanisms

Research utilizing Sodium butyrate-1-¹³C has immense translational potential for elucidating the mechanisms of various diseases and identifying new therapeutic strategies. By precisely tracking how butyrate is metabolized, researchers can move beyond correlation to establish causation in its disease-modifying effects.

In metabolic diseases such as type 2 diabetes and obesity, butyrate is known to have beneficial effects on insulin (B600854) sensitivity and energy metabolism. nih.govnih.gov Isotope tracing studies can clarify the specific pathways through which butyrate exerts these effects. For example, tracing the ¹³C label can quantify butyrate's contribution to gluconeogenesis, its role in stimulating GLP-1 secretion, and its impact on fatty acid oxidation in the liver and adipose tissue. nih.govmdpi.com Understanding these mechanisms is critical for developing targeted dietary or pharmacological interventions that leverage the metabolic benefits of butyrate.

In cancer research , butyrate is recognized as an HDAC inhibitor that can induce apoptosis and inhibit the growth of cancer cells. mdpi.comnih.gov Sodium butyrate-1-¹³C tracing can reveal how cancer cells rewire their metabolism in response to butyrate. Studies have shown that butyrate can drive metabolic changes in the TCA cycle and methionine metabolism, which are tightly linked to the epigenetic machinery that controls gene expression. nih.gov This knowledge can be used to understand why some tumors are sensitive to butyrate and to design combination therapies that exploit these metabolic vulnerabilities. mdpi.com

For inflammatory and autoimmune diseases , butyrate plays a key role in maintaining gut barrier integrity and modulating immune responses. nih.gov Dysbiosis and reduced levels of butyrate-producing bacteria are often observed in conditions like inflammatory bowel disease, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov Isotope tracing can demonstrate how butyrate is utilized by immune cells and gut epithelial cells. For instance, studies using ¹³C-labeled fiber and butyrate have shown that the microbiota supplies carbon for host histone acetylation, an epigenetic modification crucial for regulating gene expression in immune cells. nih.gov This provides a direct mechanistic link between diet, microbiota, and host immunity, opening avenues for therapies aimed at restoring butyrate metabolism.

Finally, in neurological and cardiovascular diseases , emerging evidence points to the importance of the gut-brain and gut-heart axes. Butyrate can cross the blood-brain barrier and has shown neuroprotective effects. tandfonline.com It has also been implicated in regulating cardiac fibroblast transdifferentiation and mitigating cardiac fibrosis. nih.gov Sodium butyrate-1-¹³C tracing can help map the journey of butyrate from the gut to these distal organs and clarify its mechanism of action, for example, by determining its role as an energy substrate versus a signaling molecule in different cell types. researchgate.net

Disease AreaTranslational Potential of Sodium Butyrate-1-¹³C ResearchKey Mechanisms to Elucidate
Metabolic Diseases (T2D, Obesity) To clarify how butyrate improves glycemic control and energy homeostasis for targeted therapeutic development. nih.govmdpi.comQuantifying contributions to gluconeogenesis, GLP-1 secretion, and fatty acid oxidation. nih.govmdpi.com
Cancer To understand metabolic reprogramming in cancer cells and design effective combination therapies. nih.govmdpi.comTracing butyrate's influence on the TCA cycle, methionine metabolism, and epigenetic modifications. nih.gov
Inflammatory & Autoimmune Diseases To establish the direct link between diet, microbiota, and immune regulation for novel treatment strategies. nih.govTracking the incorporation of butyrate-derived carbon into acetyl-CoA for histone acetylation in immune cells. nih.gov
Neurological & Cardiovascular Diseases To understand the role of butyrate in the gut-brain and gut-heart axes and its protective mechanisms. tandfonline.comnih.govMapping the distribution and metabolic fate of butyrate in the brain and heart; differentiating its role as a fuel vs. a signaling molecule. researchgate.net

Q & A

Q. How is Sodium Butyrate-1-¹³C synthesized and characterized for isotopic purity?

Sodium butyrate-1-¹³C is synthesized via carboxylation of labeled precursors (e.g., propionate-1-¹³C) or enzymatic methods using ¹³C-enriched substrates. Characterization involves nuclear magnetic resonance (NMR) to confirm the position of the ¹³C label and mass spectrometry (MS) to verify isotopic enrichment (≥99 atom % ¹³C). Analytical data should include [¹³C]-NMR chemical shifts (e.g., δ ~180 ppm for the carboxylate group) and isotopic distribution profiles .

Q. What are the recommended storage conditions to ensure Sodium Butyrate-1-¹³C stability?

Store in airtight, light-resistant containers at 4°C in a dry environment to prevent hygroscopic degradation. Long-term stability should be assessed via periodic HPLC or NMR analysis to monitor decomposition products (e.g., free butyric acid). Refer to safety data sheets for handling guidelines, including ventilation and contamination protocols .

Q. How is Sodium Butyrate-1-¹³C used in basic metabolic flux analysis?

The compound is administered to cell cultures or model organisms to trace short-chain fatty acid (SCFA) metabolism. After incubation, isotopomer distributions in metabolites (e.g., acetyl-CoA, TCA cycle intermediates) are quantified via LC-MS or GC-MS. Baseline protocols include dose optimization and quenching metabolic activity at precise timepoints to capture dynamic flux .

Advanced Research Questions

Q. How can researchers design experiments to account for isotopic dilution effects in Sodium Butyrate-1-¹³C tracer studies?

Isotopic dilution due to endogenous unlabeled butyrate pools can skew results. To mitigate this:

  • Use kinetic modeling (e.g., compartmental analysis) to correct for dilution.
  • Include control experiments with unlabeled sodium butyrate to quantify background signals.
  • Optimize tracer concentration to ensure isotopic steady-state conditions .

Q. What methodologies resolve contradictions in data from Sodium Butyrate-1-¹³C studies (e.g., inconsistent SCFA uptake rates)?

Conflicting results may arise from variations in cell type, culture conditions, or analytical techniques. To address this:

  • Standardize protocols for cell viability assays (e.g., ATP levels) to ensure metabolic activity consistency.
  • Validate MS data with orthogonal methods (e.g., isotope-ratio infrared spectroscopy).
  • Replicate experiments across independent labs using shared reference samples .

Q. How do kinetic isotope effects (KIEs) influence Sodium Butyrate-1-¹³C metabolism, and how are they quantified?

¹³C labeling can alter reaction rates due to mass differences in bond cleavage (e.g., β-oxidation). KIEs are measured by comparing turnover rates of labeled vs. unlabeled butyrate using time-resolved metabolomics. Computational tools (e.g., density functional theory) model isotopic effects on enzyme kinetics .

Q. What advanced techniques improve spatial resolution in Sodium Butyrate-1-¹³C imaging studies (e.g., gut microbiota research)?

Couple isotopic tracing with imaging mass spectrometry (IMS) or nanoscale secondary ion MS (NanoSIMS) to localize ¹³C enrichment in tissues or microbial communities. Fixation protocols (e.g., cryopreservation) are critical to retain isotopic integrity during sample preparation .

Methodological Considerations

Q. How is Sodium Butyrate-1-¹³C quantified in complex biological matrices?

  • Extraction: Acidify samples to protonate butyrate, followed by liquid-liquid extraction (ethyl acetate).
  • Analysis: Use reverse-phase HPLC with a C18 column and MS detection in negative ion mode. Internal standards (e.g., deuterated butyrate-d₇) correct for matrix effects.
  • Calibration: Prepare standard curves in matching biological matrices to account for ion suppression .

Q. What statistical approaches are recommended for interpreting ¹³C isotopomer data?

Employ Bayesian modeling or Monte Carlo simulations to account for measurement uncertainty. Software tools (e.g., INCA, Isotopo) map isotopomer distributions onto metabolic networks and calculate flux ratios. Report confidence intervals for key parameters (e.g., flux variability analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium butyrate-1-13C
Reactant of Route 2
Sodium butyrate-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.